5-phenyl-1,3-diazinane-2,4-dione
Description
5-Phenyl-1,3-diazinane-2,4-dione (C₁₀H₉NO₃, molecular weight: 191.18 g/mol) is a six-membered heterocyclic compound featuring a diazinane core (1,3-diazinane) with two ketone groups at positions 2 and 4 and a phenyl substituent at position 5 . It belongs to the class of aromatic homomonocyclic compounds, characterized by a single aromatic ring fused to a non-aromatic heterocycle. This compound is of pharmacological interest due to its structural resemblance to metabolites of the antiepileptic drug felbamate, where it may arise via oxidation of cyclic carbamate intermediates . Its reactivity includes base-catalyzed decomposition to yield pharmacologically relevant byproducts, such as 3-carbamoyl-2-phenylpropionic acid .
Properties
IUPAC Name |
5-phenyl-1,3-diazinane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9-8(6-11-10(14)12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXZFNLCZWMMFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729749 | |
| Record name | 5-Phenyldihydropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652992-79-5 | |
| Record name | 5-Phenyldihydropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-1,3-diazinane-2,4-dione typically involves the reaction of phenyl isocyanate with ethyl hydrazinecarboxylate in the presence of a suitable solvent such as benzene. The reaction mixture is then heated under reflux conditions to yield the desired product . Another method involves the oxidation of 4-phenylurazole using lead dioxide or ammoniacal silver nitrate followed by treatment with an ethereal solution of iodine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Lead dioxide, ammoniacal silver nitrate, iodine.
Reducing Agents: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
5-Phenyl-1,3-diazinane-2,4-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-phenyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. For instance, it has been found to inhibit the enzyme dihydropyrimidinase, which plays a role in the metabolism of pyrimidine bases . This inhibition can lead to various biological effects, including antiviral and antibacterial activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Oxazinane/Thiazinane Derivatives
5-Methyl-5-Phenyl-1,3-Oxazinane-2,4-Dione
- Structure: Substitution of the diazinane nitrogen with a methyl group (C₁₁H₁₁NO₃, MW: 205.21 g/mol) .
- However, its water solubility is reduced, as indicated by its higher molecular weight and non-polar substituent .
(5R)-5-Phenyl-1,3-Thiazolidine-2,4-Dione
- Structure: Replacement of the oxygen atom in the diazinane ring with sulfur (C₉H₇NO₂S, MW: 217.23 g/mol) .
- Thiazolidine derivatives are known for antidiabetic activity, suggesting a divergent pharmacological profile compared to oxazinane analogs .
Core Structure Modifications
5-Ethyl-5-Phenyl-1,3-Diazinane-2,4,6-Trione
- Structure : Addition of a third ketone group at position 6 (C₁₃H₁₅N₃O₃, MW: 261.28 g/mol) .
- This compound is often used in barbiturate-like formulations, indicating sedative/hypnotic applications distinct from the dione parent .
Dihydrothymine (5-Methyl-1,3-Diazinane-2,4-Dione)
- Structure : Lacks the phenyl group, featuring a methyl substituent instead (C₅H₈N₂O₂, MW: 128.13 g/mol) .
- Impact : The absence of the phenyl group reduces steric bulk and aromatic interactions, leading to higher water solubility. Dihydrothymine is a natural metabolite in pyrimidine catabolism, highlighting the role of substituents in directing biological pathways .
Data Table: Key Properties of 5-Phenyl-1,3-Diazinane-2,4-Dione and Analogs
Biological Activity
5-Phenyl-1,3-diazinane-2,4-dione, a heterocyclic compound with the CAS Number 652992-79-5, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
This compound is characterized by a six-membered diazinane ring containing two nitrogen atoms and a phenyl substituent. Its molecular formula is , and it has a molecular weight of 190.20 g/mol.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| CAS Number | 652992-79-5 |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves the reaction of phenyl isocyanate with ethyl hydrazinecarboxylate under reflux conditions in a suitable solvent such as benzene. This method allows for the formation of the diazinane ring structure.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antibacterial and antiviral properties. It has been tested against several bacterial strains and viruses, demonstrating significant inhibitory effects .
Anticancer Activity
The compound has also been investigated for its anticancer potential , particularly its ability to inhibit certain cancer cell lines. Its mechanism may involve the inhibition of specific enzymes related to cancer metabolism.
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition : It has been identified as an inhibitor of dihydropyrimidinase, an enzyme involved in pyrimidine metabolism. This inhibition can affect cellular proliferation and survival pathways in cancer cells.
- Receptor Modulation : The compound may also interact with specific receptors that regulate cellular signaling pathways associated with inflammation and cancer progression.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antibacterial Study : In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .
- Anticancer Research : A study published in a peer-reviewed journal reported that treatment with this compound led to a reduction in tumor size in xenograft models of human cancer.
Comparison with Similar Compounds
This compound can be compared to other diazinane derivatives:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 5-Methyl-3-phenyl-1,3-diazinane-2,4-dione | Anticancer | Contains methyl substituent |
| (5S)-1-benzyl-5-phenyl-1,3-diazinane | Antimicrobial | Benzyl group enhances solubility |
| 1-Phenyl-1,3-diazinane | Limited activity | Simpler structure without additional groups |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
